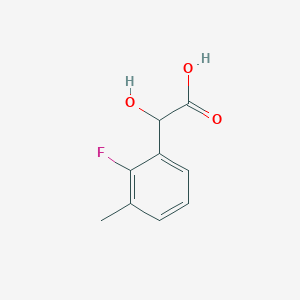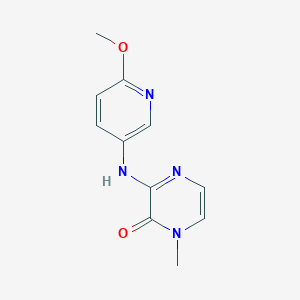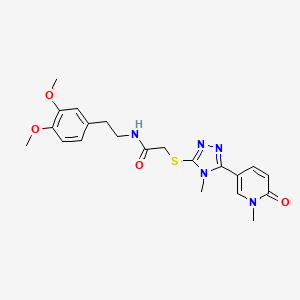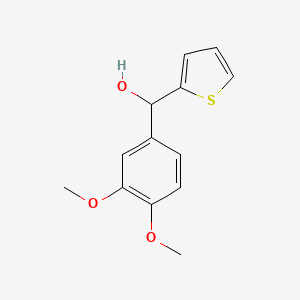![molecular formula C22H19F2NO4S B2485237 2,6-Dimethylphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate CAS No. 343373-97-7](/img/structure/B2485237.png)
2,6-Dimethylphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a 2,6-dimethylphenyl group and a 2,4-difluoro(phenylsulfonyl)anilino group attached to an acetate moiety.
Preparation Methods
The synthesis of 2,6-Dimethylphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 2,6-dimethylphenyl group: This can be achieved through Friedel-Crafts alkylation of benzene with 2,6-dimethylchlorobenzene.
Introduction of the 2,4-difluoro(phenylsulfonyl)anilino group: This step involves the reaction of 2,4-difluoroaniline with phenylsulfonyl chloride in the presence of a base such as pyridine.
Coupling with acetate: The final step involves the esterification of the intermediate product with acetic anhydride under acidic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2,6-Dimethylphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfides, and substituted derivatives.
Scientific Research Applications
2,6-Dimethylphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethylphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The difluoro groups enhance its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,6-Dimethylphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate can be compared with similar compounds such as:
2,6-Dimethylphenyl acetate: Lacks the difluoro and sulfonyl groups, resulting in different chemical properties and reactivity.
2,4-Difluoroaniline: Contains the difluoro groups but lacks the sulfonyl and acetate moieties, leading to different applications.
Phenylsulfonyl chloride: Contains the sulfonyl group but lacks the aromatic and acetate groups, making it a versatile reagent in organic synthesis.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2,6-dimethylphenyl) 2-[N-(benzenesulfonyl)-2,4-difluoroanilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2NO4S/c1-15-7-6-8-16(2)22(15)29-21(26)14-25(20-12-11-17(23)13-19(20)24)30(27,28)18-9-4-3-5-10-18/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFVZQOBZUZXSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)CN(C2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-chlorobenzyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2485166.png)
![N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2485167.png)
![N-(2-methoxyethyl)-4-[(4-oxo-2-{[(phenylcarbamoyl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)methyl]benzamide](/img/structure/B2485168.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2485169.png)
![3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B2485170.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2485173.png)

![Tert-butyl 2-(hydroxymethyl)-2-[(prop-2-enoylamino)methyl]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2485175.png)
![6-fluoro-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2485176.png)
